molecular formula C7H6ClF2NO3S B13636029 3-Chloro-4-(difluoromethoxy)benzenesulfonamide

3-Chloro-4-(difluoromethoxy)benzenesulfonamide

Cat. No.: B13636029
M. Wt: 257.64 g/mol
InChI Key: WMDJJJIBZITMFM-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C7H6ClF2NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(difluoromethoxy)benzenesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-(difluoromethoxy)benzenesulfonyl chloride.

    Reaction with Ammonia: The sulfonyl chloride is reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinic acids.

Scientific Research Applications

3-Chloro-4-(difluoromethoxy)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethoxy)benzenesulfonamide involves:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes such as carbonic anhydrase.

    Protein Binding: The compound can bind to specific proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethoxy)benzenesulfonamide
  • 3-Bromo-4-(difluoromethoxy)benzenesulfonamide
  • 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide

Uniqueness

3-Chloro-4-(difluoromethoxy)benzenesulfonamide is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C7H6ClF2NO3S

Molecular Weight

257.64 g/mol

IUPAC Name

3-chloro-4-(difluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C7H6ClF2NO3S/c8-5-3-4(15(11,12)13)1-2-6(5)14-7(9)10/h1-3,7H,(H2,11,12,13)

InChI Key

WMDJJJIBZITMFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)OC(F)F

Origin of Product

United States

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